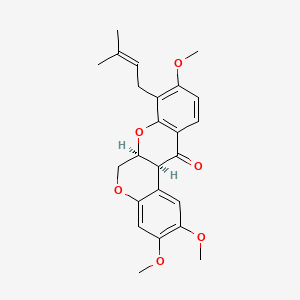

Rotenonic acid, methyl ether

Description

Contextualization within Natural Product Chemistry and Rotenoids

Rotenonic acid, methyl ether is a member of the rotenoid family, a class of naturally occurring heterocyclic compounds. smolecule.com Rotenoids are classified as isoflavonoids and are predominantly found in the roots and stems of plants belonging to the Fabaceae family, such as those from the Derris and Lonchocarpus genera. smolecule.comnih.gov The characteristic structure of rotenoids features a fused ring system.

These natural products have garnered significant attention for their biological activities, most notably their insecticidal properties. smolecule.com This has led to their traditional use in agriculture as natural pesticides. smolecule.com The mechanism of their insecticidal action is attributed to the inhibition of mitochondrial respiration in insects, which disrupts their energy production. smolecule.com Beyond their use as insecticides, some rotenoids have been investigated for other potential applications due to observed antifungal and antibacterial properties. smolecule.com

Historical Perspectives on the Study of Rotenoid Derivatives

The study of rotenoids dates back to the late 19th and early 20th centuries with the isolation and structural elucidation of rotenone (B1679576), a primary and abundant rotenoid. thieme-connect.com The structure of rotenone was determined in 1932 by three independent research groups. thieme-connect.com Subsequent research focused on the isolation and characterization of other rotenoid derivatives, leading to the identification of compounds like deguelin (B1683977) and tephrosin (B192491). nih.govthieme-connect.com

Early synthetic work on rotenoids began in the mid-20th century. thieme-connect.com Over the years, numerous rotenoid derivatives have been identified from natural sources or synthesized in the laboratory. The ongoing interest in this class of compounds is fueled by the discovery of a range of biological activities, including cytotoxic effects against various cancer cell lines, which has spurred further investigation into their potential as therapeutic agents. nih.govresearchgate.net The study of rotenoid derivatives also contributes to a deeper understanding of structure-activity relationships, particularly concerning their interaction with biological systems like the mitochondrial complex I. nih.govfisheries.org

Significance of this compound as a Subject of Academic Research

This compound, while a specific derivative within the broader rotenoid class, holds significance in academic research for several reasons. Its presence has been noted in metabolomic studies, such as the analysis of goat milk, indicating its distribution in biological systems beyond its plant origins. usim.edu.my The study of such derivatives contributes to the broader understanding of the biosynthesis, metabolism, and environmental fate of rotenoids.

Furthermore, research into the chemical synthesis and modification of rotenoid structures, including the formation of ether derivatives, is an active area of investigation. rsc.org These studies are crucial for creating libraries of related compounds to probe structure-activity relationships. For instance, understanding how modifications like the addition of a methyl ether group affect the biological activity of the parent rotenonic acid can provide insights into the molecular targets and mechanisms of action of rotenoids. This knowledge is valuable for the potential development of new agrochemicals or therapeutic leads.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H26O6 | nih.gov |

| Molecular Weight | 410.5 g/mol | nih.gov |

| Exact Mass | 410.17293854 Da | nih.gov |

| XLogP3 | 4.7 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(6aS,12aS)-2,3,9-trimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C24H26O6/c1-13(2)6-7-14-17(26-3)9-8-15-23(25)22-16-10-19(27-4)20(28-5)11-18(16)29-12-21(22)30-24(14)15/h6,8-11,21-22H,7,12H2,1-5H3/t21-,22+/m1/s1 |

InChI Key |

QADCCYSYLNTZHV-YADHBBJMSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)OC)C |

Origin of Product |

United States |

Structural Characterization and Confirmation Methodologies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Inferred ¹H NMR Data for Rotenonic Acid, Methyl Ether The following table is based on data from related rotenoid structures and serves as an expected representation.

| Proton | Inferred Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.5 | d | ~8.5 |

| H-4 | ~6.7 | d | ~8.5 |

| H-6a | ~4.9 | t | ~3.0 |

| H-12a | ~3.7 | d | ~4.3 |

| OCH₃ | ~3.8 | s | - |

| OCH₃ | ~3.9 | s | - |

| CH₃ (on side chain) | ~1.7 | s | - |

| =CH (on side chain) | ~5.2 | m | - |

Inferred ¹³C NMR Data for this compound The following table is based on data from related rotenoid structures and serves as an expected representation.

| Carbon | Inferred Chemical Shift (δ, ppm) |

| C=O (C-12) | ~190 |

| Aromatic/Olefinic C | 100-165 |

| C-6a | ~70-75 |

| C-12a | ~45 |

| OCH₃ | ~56 |

| CH₃ (on side chain) | ~18-25 |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula C₂₄H₂₆O₆. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer further structural insights by revealing characteristic cleavages of the rotenoid core and its side chains. For instance, a prominent fragment often corresponds to the cleavage of the A- and B-ring fragment. fisheries.org The compound has been identified in metabolomic studies, such as in goat milk, using techniques like liquid chromatography-mass spectrometry (LC-MS). usim.edu.myresearchgate.net

Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Molecular Formula | Source |

| LC-QToF-MS | Positive | 412.1918 | C₂₄H₂₆O₆ | usim.edu.myresearchgate.net |

Investigations into Absolute Configuration and Stereochemistry

The biological activity of chiral molecules like this compound is intrinsically linked to their three-dimensional structure, specifically their absolute configuration. The rotenoid skeleton contains several stereocenters, making the determination of their precise spatial arrangement essential.

The absolute configuration of rotenoids is typically determined using a combination of techniques, with X-ray crystallography and Electronic Circular Dichroism (ECD) being the most definitive. nih.govacs.org For the parent compound, rotenone (B1679576), its absolute configuration has been unequivocally established as (6aS, 12aS, 5'R) through extensive chemical degradation, spectroscopic analysis, and single-crystal X-ray diffraction of derivatives like 8'-bromorotenone. nih.gov

Given that this compound is a derivative of rotenone, it is presumed to retain the same core stereochemistry at the B/C ring junction, which is a cis-fusion. The chemical shift of the H-1 proton in the ¹H NMR spectrum is a reliable indicator of this cis/trans-fusion; a chemical shift in the range of δ 6.4–6.8 ppm is characteristic of a cis-B/C ring junction. acs.org The stereochemistry of the side chain can be confirmed by comparing its optical rotation and ECD spectra with those of known rotenoid standards. nih.govfisheries.org It has been demonstrated that ECD is a more reliable method than optical rotation for determining the absolute configuration of rotenoids. acs.org

Computational Chemistry Approaches for Structural Validation

Computational chemistry provides a powerful tool for validating experimentally determined structures and for exploring the conformational landscape of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.

Conformational analysis of the rotenoid skeleton using DFT at a level like B3LYP/6-31G* can be used to calculate the relative energies of different isomers and conformers. researchgate.netresearchgate.net These calculations can predict the most stable three-dimensional structure in the gas phase. Such studies have supported the experimental finding that the cis-fused ring system is the thermodynamically preferred conformation for rotenoids. researchgate.net

Furthermore, computational methods can be used to predict NMR chemical shifts and ECD spectra. By comparing the computationally predicted spectra with the experimental data, the proposed structure and stereochemistry can be either confirmed or refuted. For instance, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum, which can then be compared with the experimental spectrum to assign the absolute configuration. researchgate.net These computational approaches provide a valuable complement to experimental data, offering a deeper understanding of the structural and electronic properties of this compound.

Isolation and Purification from Natural Sources

Extraction Methodologies from Plant-Derived Biomass

The initial step in isolating Rotenonic acid, methyl ether is the extraction of a crude mixture of rotenoids from plant biomass. Plants from genera such as Derris, Lonchocarpus, Millettia, and Tephrosia are known sources of rotenoids. nih.govnih.gov The choice of extraction method and solvent system is critical for maximizing the yield of the target compounds.

Commonly, dried and powdered plant material, such as roots or leaves, is subjected to solvent extraction. nih.govias.ac.in Traditional methods include maceration or Soxhlet extraction using organic solvents. For instance, studies on Indigofera tinctoria have utilized acetonitrile (B52724) saturated with n-hexane for 72 hours at room temperature to extract rotenoids. ias.ac.in Another approach involved extracting the fruits of Millettia caerulea with methanol (B129727), followed by partitioning the resulting extract with n-hexane to isolate a fraction rich in rotenoids and isoflavonoids. nih.gov Similarly, the extraction of cubé resin from Lonchocarpus species involves dissolving the resin in warm methanol. pnas.org

More advanced and efficient methods like supercritical fluid extraction (SFE) using supercritical CO2 (SCO₂), sometimes with a co-solvent like ethanol, have been employed for extracting rotenoids from plants like Derris elliptica. mdpi.com SFE offers advantages such as reduced solvent use and lower extraction times compared to conventional techniques. mdpi.com Following the initial extraction, a preliminary purification step, such as solvent partitioning or precipitation, is often performed. oup.comresearchgate.net For example, a crude chloroform-methanol extract can be subjected to solvent partitioning and open silica (B1680970) gel column chromatography as a cleanup step before more advanced separation. oup.com

Table 1: Summary of Extraction Methods for Rotenoids from Plant Sources

| Plant Source | Extraction Method | Solvent System | Reference |

|---|---|---|---|

| Indigofera tinctoria | Maceration | Acetonitrile saturated with n-hexane | ias.ac.in |

| Millettia caerulea (fruits) | Maceration & Partitioning | Methanol, followed by n-hexane | nih.gov |

| Lonchocarpus utilis/urucu (roots) | Dissolution/Precipitation | Methanol | pnas.org |

| Derris elliptica | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | mdpi.com |

| Tephrosia vogelii (cells) | Maceration | Methanol-Water (9:1) with oxalic acid | ird.fr |

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Once a crude rotenoid extract is obtained, advanced chromatographic techniques are essential for isolating and purifying individual compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this separation process.

Both normal-phase and reversed-phase HPLC have been successfully applied. In a normal-phase setup, rotenoids were separated on a silica column using a mobile phase of chloroform-isooctane (35+65). nih.gov However, reversed-phase HPLC (RP-HPLC) is more commonly reported. For the separation of seven different rotenoids, a JASCO SC-02 reversed-phase column was used with a mobile phase of methanol-water (70:30 v/v). fisheries.orgjst.go.jp Detection is typically carried out using a UV detector, with a wavelength of 294 nm being effective for monitoring rotenoids. nih.govfisheries.org For more complex mixtures or for achieving baseline separation of structurally similar rotenoids, gradient elution may be employed. For instance, a C18 column has been used with a gradient of acetonitrile in water to separate major rotenoid constituents. pnas.org Chiral HPLC phases can also be used for the optical resolution of rotenoid enantiomers. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools that couple the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govthermofisher.com This technique is invaluable for both identifying and quantifying rotenoids in complex mixtures. Electrospray ionization (ESI) is a common ionization source used in LC-MS analysis of related compounds, which can be operated in both positive and negative ion modes to detect a wide range of molecules. nih.govwaters.com For acidic compounds, negative ion mode is often more sensitive, detecting the deprotonated molecule [M-H]⁻. nih.govwaters.com

Table 2: Example HPLC Parameters for Rotenoid Separation

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Technique | Normal-Phase HPLC | Reversed-Phase HPLC | nih.gov, fisheries.org |

| Stationary Phase (Column) | Silica (8-12 µm) | JASCO SC-02 (Reversed-Phase) | nih.gov, fisheries.org |

| Mobile Phase | Chloroform-Isooctane (35:65) | Methanol-Water (70:30 v/v) | nih.gov, fisheries.org |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | nih.gov, fisheries.org |

| Detection | UV Absorbance at 294 nm | UV Absorbance at 294 nm | nih.gov, fisheries.org |

Purity Assessment and Characterization for Research Applications

After isolation, a rigorous assessment of the compound's purity and a thorough characterization of its chemical structure are required. The purity of the isolated this compound is typically quantified by HPLC, with research-grade compounds often exceeding 95% purity. nih.gov

Structural characterization is achieved through a combination of spectroscopic techniques. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight and elemental formula of the compound. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework, allowing for the precise determination of the molecule's structure and the relative configuration of its stereocenters. nih.govacs.org Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as carbonyls and aromatic rings. nih.gov

For chiral molecules like many rotenoids, chiroptical methods such as analyzing specific rotation and Electronic Circular Dichroism (ECD) spectra are employed to establish the absolute configuration (the precise 3D arrangement of atoms). nih.govacs.org In some cases, single-crystal X-ray crystallography can provide unambiguous proof of the compound's three-dimensional structure and absolute stereochemistry. acs.org The collective data from these analytical methods confirm the identity and purity of this compound, ensuring its suitability for scientific investigation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rotenone (B1679576) |

| Acetonitrile |

| n-Hexane |

| Methanol |

| Chloroform |

| Isooctane |

| Ethanol |

| Carbon Dioxide (CO₂) |

| Oxalic acid |

| Deguelin (B1683977) |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Rotenonic Acid, Methyl Ether and Related Analogs

The total synthesis of rotenoids, including analogs of this compound, has been a subject of extensive research, driven by their potent biological activities. These synthetic endeavors aim to construct the characteristic cis-fused tetrahydrochromeno[3,4-b]chromene core with precise stereochemical control. researchgate.netresearchgate.net

One notable strategy involves a modular and asymmetric approach, which allows for the convergent assembly of the rotenoid skeleton. researchgate.netresearchgate.net Key to many total syntheses is the construction of the dihydrobenzofuran moiety and its subsequent annulation to form the chromene ring system. For instance, the first stereoselective total synthesis of rotenone (B1679576), a closely related natural product, utilized a palladium-catalyzed π-allyl cyclization to establish the chiral dihydrobenzofuran unit. This was followed by a 6-endo-hydroarylation to form the chromene precursor. researchgate.netwits.ac.za Another powerful method employs an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution to construct the cis-fused tetrahydrochromeno[3,4-b]chromene core, enabling the synthesis of various rotenoid natural products. researchgate.net

General synthetic routes often commence from relatively simple, commercially available starting materials like resorcinol. researchgate.net A multi-step sequence, which can be upwards of 15-20 steps, typically involves key transformations such as alkyne-aldehyde couplings, hydroarylation reactions, and intramolecular Michael additions to build the complex tetracyclic framework. researchgate.net While the direct total synthesis of this compound itself is not extensively detailed in readily available literature, the established total synthesis routes for rotenone and other analogs like tephrosin (B192491), munduserone, and deguelin (B1683977) provide a clear and adaptable blueprint for its construction. researchgate.netresearchgate.netnih.gov These approaches underscore the significant advancements in synthetic organic chemistry that have made the laboratory synthesis of such complex natural products feasible. acs.org

Semi-Synthetic Routes from Rotenoid Precursors or Derivatives

Semi-synthetic strategies offer a more direct route to this compound and its analogs by leveraging the readily available and structurally similar natural product, rotenone. thieme-connect.com These approaches involve the chemical modification of the rotenone scaffold to introduce the desired functionalities.

A common starting point for semi-synthesis is the selective demethylation of rotenone. smolecule.com Reagents such as boron tribromide can be employed to cleave the methyl ether groups, providing access to phenolic intermediates. smolecule.comresearchgate.net For instance, treatment of rotenone with boron tribromide can lead to the cleavage of the E-ring and subsequent demethylation at the 2- and 3-positions. researchgate.net This selective demethylation provides a handle for the introduction of different substituents.

The conversion of rotenone to other rotenoids often involves a series of protection, modification, and deprotection steps. For example, the synthesis of deguelin from rotenone has been achieved through various synthetic transformations. thieme-connect.com The biosynthesis of rotenoids also provides insights into potential semi-synthetic pathways. Rotenoic acid is a key biosynthetic intermediate that serves as a branching point for the formation of both rotenone and deguelin. thieme-connect.com This suggests that manipulation of the isopropenyl side chain of rotenone or its derivatives could lead to the formation of rotenonic acid, which could then be methylated to yield the target compound.

Furthermore, the conversion of other naturally occurring rotenoids can be a viable semi-synthetic strategy. For example, the oxidation of deguelin can yield tephrosin and its epimer. thieme-connect.com While specific semi-synthetic routes to this compound are not extensively documented, the established chemical transformations of the rotenoid skeleton provide a strong foundation for its synthesis from more abundant precursors like rotenone.

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of this compound and its analogs necessitates precise control over both regioselectivity and stereoselectivity due to the molecule's complex three-dimensional structure, which includes a critical cis-fused B/C ring junction. researchgate.netthefreedictionary.com

Stereoselective Synthesis: The establishment of the correct stereochemistry at the multiple chiral centers is a paramount challenge. A key feature of the rotenoid skeleton is the cis-fusion of the B and C rings of the tetrahydrochromeno[3,4-b]chromene core. researchgate.netresearchgate.net Various stereoselective methods have been developed to achieve this. One successful approach involves a platinum-catalyzed 6-endo-hydroarylation of an alkynone intermediate. wits.ac.za Another powerful strategy is the use of a chiral N-heterocyclic carbene (NHC) in a dynamic kinetic resolution, which facilitates the asymmetric synthesis of the rotenoid core with high enantioselectivity. researchgate.net The stereoselective synthesis of the dihydrobenzofuran ring, a key building block, has been accomplished using palladium-catalyzed asymmetric allylic alkylation. researchgate.netwits.ac.za

Regioselective Synthesis: Regioselectivity is crucial when functionalizing the aromatic rings and other positions of the rotenoid scaffold. Directed metalation strategies using magnesium and zinc bases have been employed for the regioselective functionalization of related heterocyclic systems, offering a potential avenue for introducing substituents at specific positions on the rotenoid core. researchgate.netresearchgate.net For instance, the use of a combination of zinc, magnesium, and lithium-TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the stepwise and regioselective introduction of substituents onto a 1,5-naphthyridine (B1222797) scaffold, a strategy that could be adapted for rotenoids. researchgate.net Palladium-catalyzed cross-coupling reactions and direct arylation processes are also powerful tools for the regioselective functionalization of halogenated heterocycles, which could be applied to synthetic intermediates en route to this compound. rsc.org

The development of these regio- and stereoselective methodologies has been instrumental in advancing the synthesis of complex natural products like rotenoids, enabling the construction of specific isomers and analogs for biological evaluation. rsc.orgrsc.org

Derivatization for Enhanced Analytical Detection and Mechanistic Probing

Chemical derivatization is a crucial technique employed to enhance the analytical detection of this compound and to create molecular probes for investigating its mechanism of action. nih.govresearchgate.net

Enhanced Analytical Detection: Rotenoids, including this compound, can be challenging to detect at low concentrations using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to their moderate chromophores. nih.govxjtu.edu.cn To overcome this, derivatization strategies are employed to introduce moieties that enhance detectability. This often involves reacting the analyte with a derivatizing agent to attach a chromophore for improved UV absorbance or a fluorophore for highly sensitive fluorescence detection. researchgate.netxjtu.edu.cn For compounds with carboxylic acid groups, derivatization reagents like 4-bromo-N-methylbenzylamine can be used to facilitate positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection, which benefits from the distinct isotopic pattern of bromine. nih.gov While specific derivatization protocols for this compound are not extensively published, the general principles of derivatizing natural products with similar functional groups are applicable. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Transformations

Elucidation of Precursor Incorporation and Metabolic Flux

The biosynthesis of rotenoids, including rotenonic acid, methyl ether, is an intricate process rooted in the broader isoflavonoid (B1168493) pathway. The foundational molecular framework is assembled from precursors supplied by the polyketide and shikimate pathways. thieme-connect.com This begins with the assembly of a scaffold derived from these primary metabolic routes. thieme-connect.com The metabolic journey continues through a series of reactions, including a Claisen condensation and an oxy-Michael reaction, to form a flavanone (B1672756) intermediate. thieme-connect.com

Metabolic flux analysis, which tracks the rate of metabolic reactions, is crucial for understanding the efficiency of this biosynthetic machinery. mdpi.com The flow of carbon from primary metabolites like glucose and glutamine into specialized pathways, such as rotenoid biosynthesis, is tightly regulated. nih.gov Factors like nutrient availability can influence the flux through these pathways, ultimately affecting the production of downstream compounds. nih.gov While detailed metabolic flux analysis specific to this compound is complex, the principles of tracking substrate conversion to products are fundamental to optimizing its production in natural or engineered systems. mdpi.comscispace.com The rate of reactions, or metabolic fluxes, provides a more accurate depiction of cellular metabolic activity than simply measuring metabolite concentrations. mdpi.com

Role of this compound as a Biosynthetic Intermediate (e.g., in Rotenone (B1679576) and Amorphigenin (B1666014) Biosynthesis)

This compound is recognized as a key intermediate in the biosynthesis of prominent rotenoids like rotenone and amorphigenin. researchgate.net Its unmethylated precursor, rotenoic acid (also referred to as rot-2'-enonic acid), is considered a significant branching point from which the pathways to rotenone and another rotenoid, deguelin (B1683977), diverge. thieme-connect.com

In the biosynthesis of rotenone and amorphigenin, rot-2'-enonic acid is a pivotal precursor. psu.edu Studies in Amorpha fruticosa seedlings have shown that while dalpanol (B1220046) is formed from the epoxidation of rot-2'-enonic acid, it is not a direct intermediate on the path to rotenone and amorphigenin. psu.edu Instead, evidence from competitive double-labeling experiments suggests that rotenone is derived directly from rot-2'-enonic acid through an enzyme-induced radical-type reaction, bypassing a hydroxylated intermediate. psu.edu The subsequent methylation of the acid group would lead to this compound, which then undergoes further transformations. Similarly, amorphigenin biosynthesis involves the hydroxylation of the rotenoid skeleton, a process that can occur at the rot-2'-enonic acid stage. psu.edu

Identification and Characterization of Enzymes Involved in its Formation and Conversion (e.g., P450 Monooxygenases)

The intricate chemical transformations in rotenoid biosynthesis are orchestrated by a suite of specialized enzymes. A key family of enzymes involved is the cytochrome P450 monooxygenases (P450s). thieme-connect.comfrontiersin.org These enzymes are crucial for catalyzing oxidative reactions, such as hydroxylations and cyclizations, which are characteristic of flavonoid and isoflavonoid biosynthesis. thieme-connect.comfrontiersin.orgnih.gov

The initial formation of the isoflavone (B191592) core, a precursor to all rotenoids, is initiated by a P450-dependent enzyme that catalyzes a 1,2-aryl migration. thieme-connect.com While the specific P450s that act directly on this compound are not fully elucidated, their involvement in the broader pathway is well-established. For example, P450s are implicated in the oxidative modifications that create the diversity of triterpenoid (B12794562) structures and are known to be involved in the metabolism of various plant-specific compounds. frontiersin.orgfrontiersin.org The conversion of a methyl ether to an alcohol, a demethylation reaction, can be catalyzed by microsomal enzymes requiring cofactors like NADPH. nih.govwikipedia.org In plants, enzymes like dioxygenases and P450s are known to carry out such demethylation steps. wikipedia.org The formation of this compound from its acid precursor is facilitated by a methyltransferase enzyme, which adds a methyl group.

| Enzyme Class | Role in Biosynthesis |

| Cytochrome P450 Monooxygenases (P450s) | Catalyze key oxidative reactions, including aryl migration to form the isoflavone skeleton and subsequent hydroxylations and cyclizations. thieme-connect.comfrontiersin.orgfrontiersin.org |

| Methyltransferases | Catalyze the addition of a methyl group to form the methyl ether from the corresponding carboxylic acid. |

| Demethylases | Involved in the removal of methyl groups, potentially playing a role in the interconversion of related rotenoid structures. nih.govwikipedia.org |

| Dehydrogenases/Reductases | Participate in the oxidation and reduction steps throughout the biosynthetic pathway. nih.gov |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for elucidating complex biosynthetic pathways by tracing the journey of atoms from simple precursors to complex final products. musechem.comsilantes.com This methodology has been extensively used to unravel the biosynthesis of rotenoids. researchgate.netpsu.edu By administering isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, or ³H) to a biological system, researchers can track the incorporation of the label into various intermediates and final products. musechem.combiorxiv.org

In the context of rotenoid biosynthesis, labeling studies have been instrumental. For instance, experiments using labeled rot-2'-enonic acid in Amorpha fruticosa seedlings helped to clarify the subsequent steps leading to rotenone and amorphigenin. psu.edu These studies showed that the cyclization to form the E-ring of rotenone occurs directly from rot-2'-enonic acid. psu.edu Similarly, feeding experiments with labeled 4'-hydroxy- and 5'-hydroxy-rot-2'-enonic acids demonstrated their conversion into amorphigenin. psu.edu The use of stable or radioactive isotopes allows for precise tracking and quantification of molecules within metabolic networks, providing clear evidence for proposed biosynthetic routes and the roles of specific intermediates. biorxiv.orgmedchemexpress.com

| Isotopic Label | Precursor/Intermediate Studied | Finding | Reference |

| ¹⁴C | [4-¹⁴C]rot-2'-enonic acid | Administered to A. fruticosa to confirm the natural occurrence of hydroxylated intermediates. | psu.edu |

| ¹⁴C | [8'-¹⁴C]amorphigenin | Re-isolated from A. fruticosa to confirm label scrambling, suggesting an allylic radical intermediate. | psu.edu |

| ¹³C, ¹⁴C, ²H, ³H | Various substrates | Extensively employed to study the oxidative reactions forming the E-ring of rotenone, amorphigenin, and other rotenoids. | researchgate.net |

Mechanistic Investigations of Biological Interactions in Research Models

Molecular and Cellular Mechanisms of Action in Defined in vitro Systems

The primary molecular mechanism of action for rotenoids, including rotenonic acid, methyl ether, is the inhibition of the mitochondrial electron transport chain. Specifically, these compounds are recognized as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase). researchgate.net This inhibitory action is highly specific and is a defining characteristic of this class of molecules. The binding of rotenoids to Complex I is thought to involve the PSST and 49-kDa subunits of the complex, effectively blocking the transfer of electrons from NADH to ubiquinone.

This disruption of the electron transport chain has several immediate and significant cellular consequences. Firstly, it impairs oxidative phosphorylation, leading to a marked decrease in the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. researchgate.net Secondly, the blockage of electron flow results in the leakage of electrons and their reaction with molecular oxygen, leading to the excessive production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.net

The resulting energy deficit and oxidative stress can trigger further cellular events. An increase in ROS and a decrease in ATP can induce the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c initiates the caspase cascade, a key pathway leading to programmed cell death, or apoptosis. Patent filings have identified both rotenonic acid and its methyl ether derivative as Complex I inhibitors. googleapis.com

Table 1: Molecular and Cellular Effects of this compound in in vitro Systems

| Molecular Target | Direct Effect | Downstream Cellular Consequence |

|---|---|---|

| Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Inhibition of electron transport. researchgate.netgoogleapis.com | Decreased ATP synthesis, increased production of Reactive Oxygen Species (ROS). researchgate.net |

| Mitochondrial Inner Membrane | Depolarization of membrane potential, induction of Mitochondrial Permeability Transition (MPT). | Release of pro-apoptotic factors (e.g., cytochrome c). |

| Caspase Cascade | Activation via cytochrome c release. | Execution of apoptosis (programmed cell death). |

Modulatory Effects on Biochemical Pathways and Cellular Processes in Pre-clinical Models

In pre-clinical models, the in vitro mechanisms of rotenoids translate into broader modulatory effects on complex biochemical pathways and cellular processes. The inhibition of Complex I by compounds like rotenone (B1679576) has been used to model neurodegenerative conditions, such as Parkinson's disease, in rats. researchgate.net This research has demonstrated that systemic administration can lead to the degeneration of the nigrostriatal dopaminergic pathway, a key pathological feature of the disease. researchgate.net The underlying cause is attributed to the parent compound's ability to cross the cell membrane and inhibit mitochondrial function within neurons. researchgate.net

The increased production of ROS, a direct consequence of Complex I inhibition, acts as a signaling event that can modulate various stress-response pathways. Cells may activate antioxidant defense mechanisms, such as the Nrf2 pathway, to counteract the oxidative damage. However, sustained or overwhelming ROS production can lead to cellular damage and contribute to the observed pathology.

Furthermore, the significant decrease in cellular ATP levels activates key energy-sensing pathways. AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism, is activated in response to a high AMP:ATP ratio. AMPK activation initiates a metabolic switch, inhibiting anabolic processes that consume ATP and promoting catabolic processes that generate ATP, in an attempt to restore energy homeostasis. These modulatory effects on major signaling and metabolic pathways are central to the biological profile of rotenoids in pre-clinical research.

Table 2: Modulation of Biochemical Pathways in Pre-clinical Models

| Affected Pathway/Process | Type of Modulation | Biochemical Outcome |

|---|---|---|

| Dopaminergic Signaling | Degeneration of neurons. researchgate.net | Reduced tyrosine hydroxylase immunoreactivity. researchgate.net |

| Oxidative Stress Pathways | Induction. researchgate.net | Activation of cellular antioxidant responses (e.g., Nrf2 pathway). |

| Cellular Energy Metabolism | Disruption. researchgate.net | Activation of energy-sensing pathways like AMPK. |

Comparative Analysis of Biological Profiles with Related Rotenoids in Research Contexts

The biological activity of this compound is best understood through comparative analysis with related rotenoids, primarily its parent compound, rotenone, and its corresponding carboxylic acid, rotenonic acid. The potency of rotenoids as Complex I inhibitors is highly dependent on their chemical structure. researchgate.net Key structural features that influence activity include the stereochemistry of the B/C ring junction, the flexibility of the molecule, and the nature of substitutions on the E ring. researchgate.net

Rotenone is established as a highly potent inhibitor and often serves as the benchmark in comparative studies. researchgate.netresearchgate.net Research into structure-activity relationships has shown that modifications to the rotenone scaffold can significantly alter biological activity. For instance, metabolites and derivatives of rotenone and the related compound deguelin (B1683977) are often less active as Complex I inhibitors, suggesting that the parent structures are primarily responsible for the toxicological effects observed in pre-clinical models. researchgate.net This indicates that metabolic processes can serve as a detoxification pathway.

Table 3: Comparative Profile of Related Rotenoids

| Compound | Key Structural Difference | Reported Biological Activity Context |

|---|---|---|

| Rotenone | Parent compound with isopropenyl side chain. researchgate.net | Benchmark potent Complex I inhibitor; used in pre-clinical models of neurodegeneration. researchgate.netresearchgate.net |

| Rotenonic acid | Carboxylic acid side chain. googleapis.com | Identified as a Complex I inhibitor. googleapis.com |

| This compound | Methyl ester side chain. googleapis.com | Identified as a Complex I inhibitor. googleapis.com |

| Deguelin | Structural analogue of rotenone. researchgate.net | Potent Complex I inhibitor, induces Parkinson's-like syndrome in rats. researchgate.net |

Structure Activity Relationship Sar Studies in Rotenoid Chemistry

Influence of the Methyl Ether Moiety on Molecular Recognition and Biological Interactions

The presence and positioning of methyl ether (methoxy) groups on the rotenoid skeleton are critical determinants of molecular recognition and biological activity. Rotenonic acid, methyl ether, and related compounds possess methoxy (B1213986) groups on the A-ring, which play a significant role in their primary mechanism of action: the inhibition of mitochondrial complex I.

Research has revealed that the A-ring of rotenone (B1679576), which bears two methoxy groups, shares a structural similarity with the ubiquinone head group. nih.gov This resemblance is believed to facilitate the binding of rotenoids to the ubiquinone reduction site within complex I, effectively blocking the electron transport chain. nih.gov The specific placement of these methoxy groups influences the electronic environment and steric profile of the molecule, which are crucial for a precise fit into the enzyme's binding pocket.

Furthermore, studies on various naturally occurring rotenoids have highlighted the importance of specific substitution patterns for distinct biological functions. For instance, an analysis of rotenoids isolated from Boerhaavia diffusa identified a methoxy group at the C-6 position as a common feature among compounds with high antioxidant activity. plos.org This suggests that beyond mitochondrial inhibition, the methyl ether moiety can contribute to other biological interactions, such as radical scavenging. The replacement of a methylenedioxy group with two distinct methoxy groups, or vice-versa, creates analogues that are invaluable for probing the sensitivity of biological targets to these subtle structural changes. nih.gov

Correlative Studies between Subtle Structural Variations and Biological Functionalities in Research

The biological functionalities of rotenoids are highly sensitive to subtle variations in their molecular architecture. Extensive correlative studies have been conducted to map these structural nuances to specific biological outcomes, providing a detailed understanding of the rotenoid pharmacophore.

One of the most crucial structural features is the stereochemistry at the junction of the B and C rings. The cis-fused ring system, as found in rotenone, results in a bent molecular shape that is considered essential for high-potency inhibition of complex I. kyobobook.co.kr Compounds with a trans-fused B/C ring junction exhibit significantly reduced activity, highlighting the importance of this specific three-dimensional conformation for fitting into the biological target. kyobobook.co.kr

The table below summarizes SAR findings for key structural features in the rotenoid family, illustrating the correlation between structural changes and biological activity.

| Structural Feature | Variation | Impact on Biological Activity | Reference(s) |

| B/C Ring Junction | cis-fusion (bent shape) | Essential for high-potency mitochondrial inhibition. | kyobobook.co.kr |

| trans-fusion (flatter shape) | Significantly reduced or no activity. | kyobobook.co.kr | |

| A-Ring Substitution | 2,3-Dimethoxy groups | Mimics ubiquinone; important for binding to Complex I. | nih.gov |

| D-Ring Substitution | 9-Methoxy group | Enhances activity in some analogues. | acs.org |

| E-Ring Variation | Various substituents | Modulates potency for cytotoxicity and enzyme inhibition. | fisheries.org |

| C-12a Hydroxylation | Presence of -OH group | Can alter binding and activity; distinguishes different rotenoid series. | acs.org |

These correlative studies demonstrate that even minor modifications, such as the addition of a hydroxyl group or a change in the stereochemistry of a single carbon, can lead to dramatic shifts in biological function. This high degree of sensitivity makes the rotenoid scaffold a powerful tool for probing the specific requirements of its biological targets.

Rational Design of Research Probes Based on SAR Principles

The detailed Structure-Activity Relationship data available for the rotenoid class provides a strong foundation for the rational design of specialized research probes. By leveraging the known pharmacophore, scientists can create new molecules that are tailored for specific experimental purposes, such as visualizing biological processes or identifying new drug targets. The primary target of rotenoids, mitochondrial complex I, is implicated in numerous pathologies, making probes based on this scaffold particularly valuable. cam.ac.uk

The design of a research probe based on a rotenoid like this compound would involve a multi-step process:

Scaffold Selection : The core rotenoid structure, known to be active, would serve as the foundational scaffold. Key SAR principles, such as maintaining the cis-fused B/C ring junction for optimal mitochondrial targeting, would be preserved. kyobobook.co.kr

Incorporation of a Reporter Group : To make the molecule detectable, a reporter group, typically a fluorophore, is attached. For mitochondrial imaging, fluorophores like rhodamine or fluorescein (B123965) are common choices. nih.gov The attachment point would be carefully selected at a position known to tolerate modification without abolishing the core activity.

Enhancing Target Specificity : To ensure the probe accumulates in the desired cellular compartment, a targeting moiety can be added. For mitochondria, which have a significant negative membrane potential, a cationic group such as a triphenylphosphonium (TPP+) cation is often used. thermofisher.com This group drives the accumulation of the probe within the mitochondrial matrix. thermofisher.com

Introducing a Reactive Handle : For certain applications, such as identifying binding partners, a reactive group can be incorporated. This group can form a covalent bond with the target protein upon activation (e.g., by UV light), allowing for subsequent isolation and identification.

An example of a rationally designed probe would be a molecule that combines the rotenoid core (for complex I binding) with a rhodamine fluorophore (for detection) and a TPP+ cation (for mitochondrial accumulation). Such a probe could be used in high-throughput screening to identify new compounds that compete for the same binding site or to visualize mitochondrial dynamics in real-time in living cells under various conditions. nih.govfrontiersin.org The development of such tools, based on the well-established SAR of rotenoids, is crucial for advancing research into mitochondrial function and disease. nih.gov

Advanced Analytical Methodologies for Research Applications

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. usim.edu.my This method is particularly well-suited for non-volatile or thermally fragile compounds that are not amenable to gas chromatography.

Detailed Research Findings: The identification of Rotenonic acid, methyl ether in goat milk was accomplished using mass spectrometry, which determined its chemical formula as C24H26O6 with an exact mass of 412.1918. usim.edu.my For quantitative analysis, LC-MS/MS methods, often employing a triple quadrupole mass spectrometer, are used. thermofisher.com These methods offer high sensitivity and specificity through techniques like Selected Reaction Monitoring (SRM). thermofisher.com In SRM, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and a specific product ion is monitored, which significantly reduces background noise and improves detection limits. thermofisher.com

Sample preparation for LC-MS analysis of organic acids from complex matrices like plasma or tissue often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). thermofisher.comthermofisher.com A common LLE solvent is methyl-tert-butyl ether (MTBE), which effectively extracts compounds of interest from the aqueous phase. thermofisher.comthermofisher.commdpi.com Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or C30, with a gradient elution of mobile phases like water and methanol (B129727) or acetonitrile (B52724), often containing an acid modifier like formic or acetic acid to improve peak shape and ionization efficiency. thermofisher.comthermofisher.comnih.gov For instance, a method for analyzing retinoids uses a C30 column with a mobile phase of water, methanol, and methyl-tert-butyl ether. nih.gov

The linear range for quantification can be broad, for example from 1 ng/mL to 1000 ng/mL, with coefficients of determination (R²) greater than 0.98, indicating excellent linearity. thermofisher.comthermofisher.com Sensitive LC-MS/MS assays can achieve limits of detection in the sub-ng/mL or even picomolar range, allowing for the analysis of trace amounts in biological samples. thermofisher.comnih.gov

Table 1: Typical Parameters for LC-MS Analysis of Complex Organic Acids (e.g., Retinoids)

| Parameter | Description | Example/Reference |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) after protein precipitation. | Acetonitrile for precipitation, Methyl-Tert-Butyl Ether (MTBE) for extraction. thermofisher.comthermofisher.com |

| Chromatography Column | Reversed-phase column for separation of non-polar to moderately polar compounds. | Accucore™ C18 (100 x 2.1 mm, 2.6 µm) or C30 columns. thermofisher.comnih.gov |

| Mobile Phase | A mixture of aqueous and organic solvents with gradient elution. | Water:methanol mixture containing 0.1% formic acid. thermofisher.comthermofisher.com |

| Ionization Source | Electrospray Ionization (ESI) is common for polar molecules. | ESI operated in both positive and negative ion modes. thermofisher.com |

| Mass Analysis | Tandem MS (MS/MS) for quantitative analysis. | Selective Reaction Monitoring (SRM) on a triple quadrupole (QQQ) mass spectrometer. thermofisher.comthermofisher.com |

| Quantification Range | The range over which the assay is linear and accurate. | Typically 1 ng/mL to 1000 ng/mL with R² > 0.98. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. tajhizkala.ir For compounds containing polar functional groups, such as carboxylic acids or hydroxyls, chemical derivatization is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.com

Detailed Research Findings: The analysis of complex organic acids like retinoic acid by GC-MS often involves a derivatization step to convert the carboxylic acid group into a less polar and more volatile ester. nih.govresearchgate.net A common approach is methylation to form the corresponding methyl ester, such as methyl retinoate. nih.govnih.gov Since the target compound, this compound, is already a methyl ether (structurally an ester), it may be sufficiently volatile for direct GC-MS analysis, similar to the analysis of fatty acid methyl esters (FAMEs). mdpi.com However, if other polar groups like hydroxyls are present in the molecule, further derivatization, such as silylation, may be necessary. gcms.cz Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on polar functional groups with a nonpolar silyl (B83357) group. sigmaaldrich.com

The GC-MS method provides both chromatographic retention times and mass spectra, which together allow for confident compound identification. researchgate.net In the mass spectrometer, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, creating a "fingerprint" for the molecule that can be compared against spectral libraries for identification. csic.es For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored, thereby increasing sensitivity and selectivity. researchgate.net A rapid and sensitive GC-MS method was developed for retinoic acid in human blood after its conversion to methyl retinoate, achieving a sensitivity limit of 1 ng/mL from a 10-mL sample. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis

| Functional Group | Derivatization Type | Reagent Example | Resulting Derivative | Reference |

|---|---|---|---|---|

| Carboxylic Acids | Alkylation / Esterification | Dimethylformamide dimethylacetal | Methyl esters | nih.gov |

| Alcohols, Phenols | Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-butyldimethylsilyl (TBDMS) ethers | sigmaaldrich.com |

| Amines, Alcohols | Acylation | TFAA (Trifluoroacetic anhydride) | Trifluoroacetamides / Trifluoroacetyl esters | gcms.czjfda-online.com |

| Carbonyls | Oximation | O-Methylhydroxylamine hydrochloride | Methoxime derivatives | N/A |

Isotope Dilution Mass Spectrometry for Precise Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and a gold standard for achieving the highest level of accuracy and precision in quantitative analysis, particularly in complex matrices where matrix effects can be significant. amerigoscientific.comresearchgate.net

Detailed Research Findings: The principle of IDMS involves adding a known amount of a stable isotope-labeled (SIL) version of the analyte to the sample before extraction and analysis. amerigoscientific.com This SIL compound serves as an ideal internal standard because it is chemically identical to the native analyte and thus behaves identically during sample preparation, extraction, and ionization. researchgate.netnih.gov Any loss of analyte during the procedure will be accompanied by a proportional loss of the SIL standard.

The mass spectrometer distinguishes between the native (unlabeled) analyte and the SIL standard based on their mass difference. nist.gov By measuring the intensity ratio of the native analyte to the SIL standard, the initial concentration of the analyte in the sample can be calculated with high precision, as the ratio is largely unaffected by extraction efficiency or matrix-induced ion suppression. researchgate.netnih.gov

For this compound, an appropriate SIL standard would be synthesized to incorporate stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). A study on the related compound rotenone (B1679576) successfully used a custom-synthesized rotenone-d3 standard for its quantification in olive oil and river water by LC-MS/MS. researchgate.net This approach provided very low limits of detection and quantification and excellent accuracy (78% to 103%) and precision (3% to 14%) across different concentrations. researchgate.net The use of IDMS is crucial for applications requiring robust and reliable data, such as environmental monitoring and food safety analysis. researchgate.netnih.gov

Table 4: Workflow and Advantages of Isotope Dilution Mass Spectrometry (IDMS)

| Step | Description |

|---|---|

| 1. Standard Addition | A precisely known amount of the stable isotope-labeled internal standard is added to the unknown sample. amerigoscientific.com |

| 2. Equilibration | The sample is homogenized to ensure the labeled standard is thoroughly mixed with the native analyte. |

| 3. Sample Preparation | The sample undergoes extraction and cleanup procedures (e.g., LLE, SPE). Both native analyte and labeled standard are treated identically. researchgate.net |

| 4. MS Analysis | The instrument (e.g., LC-MS/MS or GC-MS) measures the signal intensity ratio of the native analyte to the labeled standard. nist.gov |

| 5. Quantification | The concentration of the native analyte is calculated from the measured isotope ratio and the known amount of standard added. nist.gov |

| Key Advantage | Corrects for analyte loss during sample workup and compensates for matrix effects (ion suppression/enhancement), leading to high accuracy and precision. researchgate.netnih.gov |

Future Directions in Academic Research

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of rotenoids is understood to originate from the isoflavonoid (B1168493) pathway. nih.govmdpi.com Specifically, research on medicinal plants like Mirabilis himalaica has indicated that the phenylalanine metabolic pathway and its related branches are critical starting points. nih.gov Key enzyme families, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), have been identified as playing important roles in rotenoid biosynthesis, with CHS potentially being a rate-limiting enzyme. nih.govmdpi.com The pathway proceeds through intermediates like p-Coumaroyl-CoA, which can enter different branches to produce a variety of isoflavonoids, including rotenoids. mdpi.com

However, the full enzymatic cascade and its regulation are not completely elucidated. Future research will likely focus on discovering the specific enzymes responsible for the intricate cyclizations and modifications that form the characteristic rotenoid core. A significant avenue of exploration lies in the application of laboratory evolution and combinatorial biosynthesis. nih.govcaltech.edu Inspired by research in other natural product pathways like carotenoids, scientists can mix, match, and mutate biosynthetic enzymes from different organisms in a recombinant host. nih.govcaltech.edu This approach could lead to the generation of novel rotenoid structures not found in nature, potentially uncovering hidden or latent enzymatic functions and creating new biosynthetic pathways in laboratory settings. caltech.edu By systematically tuning the components of engineered pathways, researchers can explore a vast, untapped chemical space, moving beyond known natural products. nih.govcaltech.edu

Discovery of Previously Unidentified Biological Roles in Diverse Model Organisms

Rotenonic acid, methyl ether, and related rotenoids are primarily known for their biological activity as insecticides, functioning by inhibiting mitochondrial respiration. smolecule.com This mechanism has made them valuable tools in research for studying cellular respiration. smolecule.com The broader family of rotenoids also exhibits a range of activities, including anti-cancer, antioxidant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net For instance, certain hydroxylated rotenoids have been shown to selectively inhibit the proliferation of prostate cancer cells by targeting mitochondrial complex I. researchgate.net

Future research must move towards discovering previously unidentified biological roles by utilizing a range of diverse model organisms. libretexts.org While the effects on insects are well-documented, detailed investigations into the compound's impact on microbes, plants, and vertebrate systems could reveal new functions.

Potential Research in Model Organisms:

Caenorhabditis elegans (Roundworm): As a transparent organism with a well-defined cell lineage, C. elegans is an ideal model to study the developmental and neurological effects of this compound at the whole-organism level. libretexts.org

Danio rerio (Zebrafish): The rapid, external development of transparent zebrafish embryos allows for real-time observation of the compound's effects on vertebrate organogenesis and cardiovascular development. libretexts.org

Saccharomyces cerevisiae (Yeast): As a simple eukaryote, yeast can be used in high-throughput screens to identify specific genetic and molecular pathways affected by this compound, beyond its known impact on mitochondrial complex I. libretexts.org

Arabidopsis thaliana (Thale Cress): Given that rotenoids are plant-derived, studying the effect of exogenously applied this compound on this model plant could uncover roles in plant defense, signaling, or development. libretexts.org

Bovine Mammary Epithelial Cells: A recent metabolomics study noted changes in this compound levels in these cells, suggesting a potential role in mammalian metabolic regulation that warrants further investigation. nih.gov

By studying such a diverse array of organisms, researchers can move beyond the compound's known insecticidal activity to uncover more subtle and potentially therapeutic roles.

Development of Innovative Synthetic Strategies for Complex Rotenoid Structures as Research Tools

The intricate, multi-ring structure of rotenoids presents a significant challenge for chemical synthesis. researchgate.netresearchgate.net The development of efficient and innovative synthetic strategies is crucial, not only for producing this compound but also for generating a library of related analogues that can be used as research tools to probe biological systems.

Historically, the total synthesis of rotenoids like rotenone (B1679576) has been a long and complex process, with one of the first stereoselective syntheses requiring 17 steps. researchgate.net Modern research focuses on more concise and efficient methods. Future work will likely build upon several innovative strategies that have emerged in the field of complex molecule synthesis. numberanalytics.com

| Synthetic Strategy | Description | Potential Application for Rotenoids |

| Modular Asymmetric Synthesis | Involves the concise construction of the core chemical scaffold, such as the cis-fused tetrahydrochromeno[3,4-b]chromene structure, in a way that allows for easy modification. researchgate.net | Enables the rapid generation of a library of rotenoid derivatives with varied substituents to study structure-activity relationships. |

| Catalytic Systems | The use of modern transition metal catalysts or organocatalysts to improve the efficiency and selectivity of key chemical reactions, such as ring formations. numberanalytics.com | A Pd π-allyl mediated cyclisation was a key step in a reported rotenone synthesis, and further exploration of novel catalysts could shorten synthetic routes. researchgate.net |

| Analogue Synthesis | Creating molecules that are structurally similar to the natural product but with specific atomic substitutions, such as replacing ring oxygen atoms with nitrogen to create "azarotenoids". uwi.edu | This strategy aims to produce compounds with potentially enhanced or novel biological activities compared to the original rotenoid scaffold. uwi.edu |

| Stereoselective Isotopic Labelling | Advanced chemical methods that allow for the precise placement of isotopes (e.g., ²H, ³H, ¹³C, ¹⁴C) within the molecule. rsc.org | Creates labeled versions of this compound that can be used as tracers in metabolic and mechanistic studies to track the molecule's fate in biological systems. rsc.org |

These advanced synthetic approaches will provide the specific tools needed to dissect the biological functions of this compound and to develop new compounds with tailored properties.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a complete picture of the biological impact of this compound, future research must integrate multiple high-throughput "omics" technologies. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular mechanisms underpinning a biological process, moving beyond a single line of inquiry. frontlinegenomics.com

This approach has already proven fruitful in studying rotenoid biosynthesis. Integrated analysis of transcriptomic (gene expression) and metabolomic (metabolite profiling) data in Mirabilis himalaica helped to identify key metabolic pathways and candidate genes involved in producing these compounds. nih.gov

For a comprehensive mechanistic understanding of this compound, these technologies can be applied more broadly.

| Omics Technology | Research Question | Expected Outcome |

| Genomics | Are there specific genetic variations in organisms that confer resistance or sensitivity to this compound? | Identification of genes and pathways that modify the compound's activity, revealing its mode of action and potential off-target effects. frontlinegenomics.com |

| Transcriptomics | How does exposure to this compound alter gene expression patterns in a cell or organism? | A global snapshot of the cellular response, highlighting upregulated or downregulated pathways beyond mitochondrial function. frontlinegenomics.com |

| Proteomics | Which proteins does this compound directly bind to or indirectly affect? | Uncovering the full range of protein targets and cellular machinery affected by the compound, providing direct mechanistic insights. frontlinegenomics.com |

| Metabolomics | How does the presence of this compound shift the metabolic profile of a biological system? | Revealing disruptions or compensatory changes in metabolic networks, which can more directly reflect the organism's phenotype. nih.govmdpi.com |

By integrating the data from these different layers of biological information, researchers can build comprehensive models of how this compound functions. nih.govfrontiersin.org This will be essential for elucidating its complete mechanism of action, understanding its biosynthesis, and discovering new biological roles.

Q & A

Basic: What are the standard methodologies for synthesizing Rotenonic acid, methyl ether in laboratory settings?

This compound is typically synthesized via etherification reactions. Common methods include:

- Williamson Ether Synthesis : Alkoxide ions react with alkyl halides (e.g., methyl iodide) under SN2 conditions to form ethers. This method requires anhydrous conditions and a polar aprotic solvent (e.g., DMF) .

- Catalytic Etherification : Homogeneous Brønsted or Lewis acids (e.g., H2SO4, AlCl3) facilitate alcohol dehydration. Reaction optimization includes temperature control (80–120°C) and catalyst loading (5–10 mol%) .

- Protective Group Strategies : Methyl ethers are introduced to protect hydroxyl groups during multi-step syntheses. Reagents like methyl triflate (MeOTf) are used, followed by deprotection under acidic conditions (e.g., BBr3) .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl ether peaks (δ 3.2–3.5 ppm for OCH3) and verify stereochemistry at chiral centers (e.g., 6aS,12aS configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C24H26O6) and isotopic patterns.

- UV-Vis Spectroscopy : Absorption spectra (e.g., λmax 280–320 nm) correlate with conjugated chromophores in the rotenoid backbone .

Advanced: How do nonbonded interactions influence the conformational stability of this compound?

Ab-initio studies on analogous ethers (e.g., methyl vinyl ether) reveal that nonbonded interactions between methyl groups and π-systems stabilize cisoid-staggered conformers. Computational methods (e.g., GAUSSIAN software) optimize torsional angles (θ, α) and bond lengths to predict energy minima. Rotational barriers (~2–5 kcal/mol) arise from steric hindrance and hyperconjugative effects .

Advanced: What experimental designs resolve contradictions in reported bioactivity data for this compound?

Discrepancies in mitochondrial Complex I inhibition or ROS generation may arise from:

- Cell Line Variability : Use isogenic cell lines to control genetic background.

- Dose-Response Optimization : Perform time-course assays (0–48 hrs) with IC50 validation via ATP quantification .

- Redox Profiling : Measure glutathione (GSH) depletion and catalase activity to differentiate ROS-dependent vs. -independent toxicity .

Advanced: How does the methyl ether group in Rotenonic acid modulate its reactivity compared to other rotenoids?

The methyl ether group:

- Enhances Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (calculated via ChemAxon).

- Alters Electrophilicity : Reduces hydrogen-bonding capacity at the OCH3 site, shifting reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .

- Confers Metabolic Stability : Resists cytochrome P450-mediated demethylation, extending half-life in vitro .

Methodological: What protocols ensure ethical and reproducible use of this compound in animal studies?

- Ethical Compliance : Adhere to institutional guidelines (e.g., REB protocols) for humane endpoints and sample size justification .

- Dosing Accuracy : Use vehicle controls (e.g., DMSO/PBS emulsions) and verify compound stability via HPLC pre/post-administration .

- Data Transparency : Publish raw datasets (e.g., toxicity scores, histopathology) in repositories like Figshare with standardized metadata .

Methodological: How can computational modeling predict this compound’s interactions with mitochondrial targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to Complex I (PDB ID: 5LDX). Key parameters include grid box size (60 × 60 × 60 Å) and Lamarckian genetic algorithms .

- MD Simulations : GROMACS analyzes ligand-protein stability over 100 ns trajectories. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy .

Methodological: What strategies mitigate oxidative degradation of this compound during storage?

- Inert Atmosphere : Store under argon at −80°C in amber vials.

- Antioxidant Additives : Include 0.01% BHT in stock solutions.

- Stability Monitoring : Perform LC-MS every 3 months to detect degradation products (e.g., demethylated analogs) .

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C24H26O6 | HRMS |

| Molecular Weight | 410.5 g/mol | Calculated |

| logP | 3.8 ± 0.2 | ChemAxon Prediction |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.